![molecular formula C7H5BrN2S B12956847 5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B12956847.png)
5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole is a heterocyclic compound that contains a benzene ring fused with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole typically involves the bromination of 6-methylbenzo[c][1,2,5]thiadiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction conditions are mild, and the yield is generally high.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate. The reactions are usually performed in solvents like toluene or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 5-methoxy-6-methylbenzo[c][1,2,5]thiadiazole.
Scientific Research Applications
5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Organic Electronics: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electron-accepting properties.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with unique optical and electronic properties.
Photocatalysis: The compound is investigated for its potential use in photocatalytic reactions, including visible-light-driven processes.
Mechanism of Action
The mechanism by which 5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole exerts its effects depends on its application. In organic electronics, its electron-accepting properties facilitate charge transfer processes. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Methylbenzo[c][1,2,5]thiadiazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-2-methylbenzo[c][1,2,5]thiadiazole: Similar structure but with the methyl group in a different position, leading to different reactivity and properties.
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole: Contains additional bromine and fluorine atoms, which significantly alter its electronic properties.
Uniqueness
5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole is unique due to the specific positioning of the bromine and methyl groups, which confer distinct reactivity and electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic behavior.
Properties
Molecular Formula |
C7H5BrN2S |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
5-bromo-6-methyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C7H5BrN2S/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3 |
InChI Key |
FYTZBKRYTZYDLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NSN=C2C=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


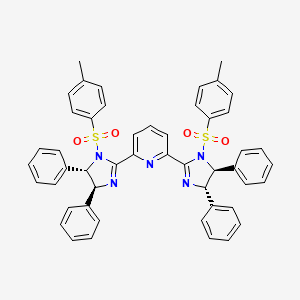
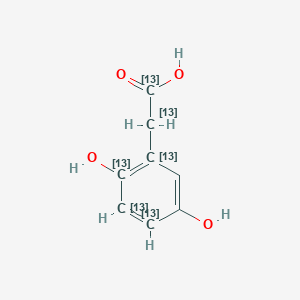
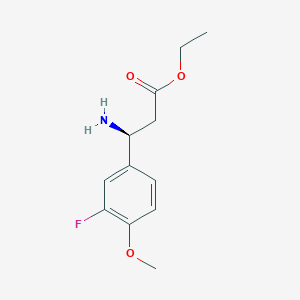
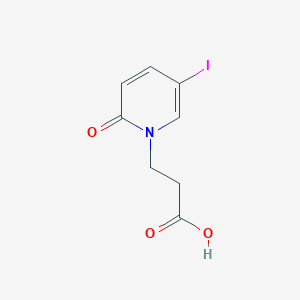
![5-Bromobicyclo[3.1.1]heptan-1-amine](/img/structure/B12956783.png)
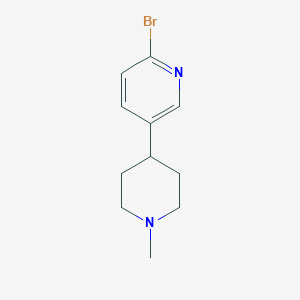



![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B12956806.png)
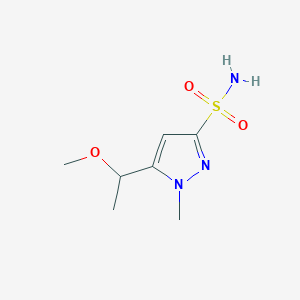
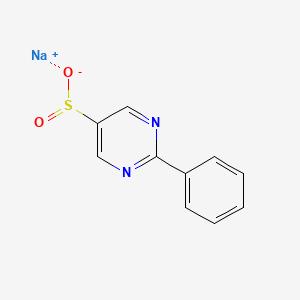
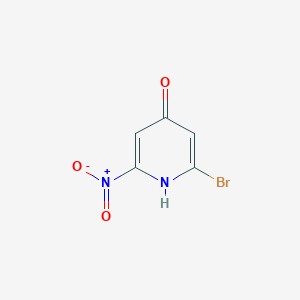
![Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12956870.png)
